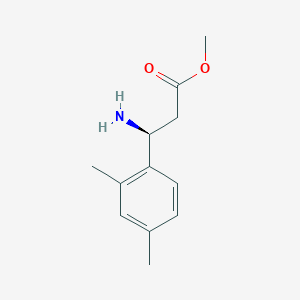
methyl (3S)-3-amino-3-(2,4-dimethylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate is a chemical compound with the molecular formula C12H17NO2. It is a derivative of propanoic acid and contains an amino group and a methyl ester group. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable amine and esterification agents. One common method is the reductive amination of 2,4-dimethylbenzaldehyde followed by esterification with methanol. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and acidic conditions for the esterification step.
Industrial Production Methods
In industrial settings, the production of Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure hydrogenation and automated esterification processes can enhance the efficiency and scalability of the production.
化学反应分析
Types of Reactions
Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
科学研究应用
Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
- Methyl (s)-3-amino-3-(2,4-dimethylphenyl)butanoate
- Methyl (s)-3-amino-3-(2,4-dimethylphenyl)pentanoate
- Methyl (s)-3-amino-3-(2,4-dimethylphenyl)hexanoate
Uniqueness
Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of an amino group and a methyl ester group allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
methyl (3S)-3-amino-3-(2,4-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-4-5-10(9(2)6-8)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1 |
InChI 键 |
DVOQYEQMVYMSJH-NSHDSACASA-N |
手性 SMILES |
CC1=CC(=C(C=C1)[C@H](CC(=O)OC)N)C |
规范 SMILES |
CC1=CC(=C(C=C1)C(CC(=O)OC)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


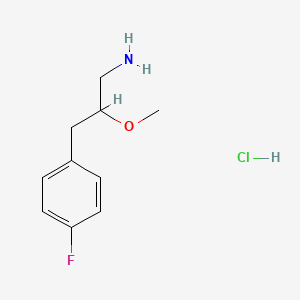
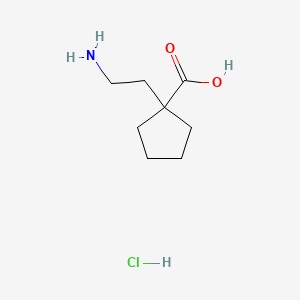
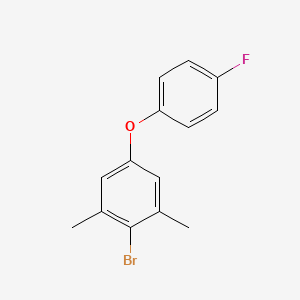
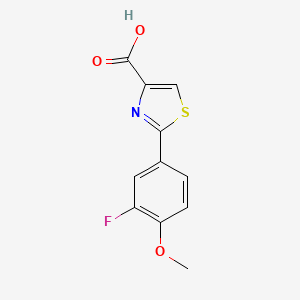
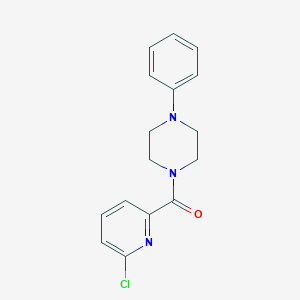

![6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol](/img/structure/B13485172.png)
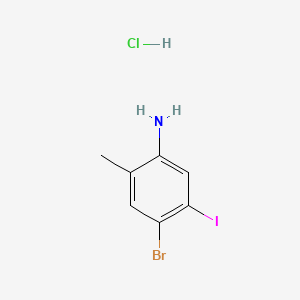

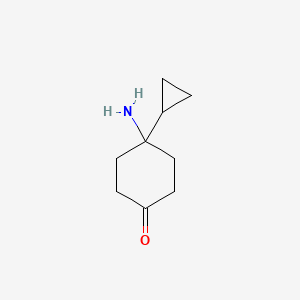
![tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
![3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13485188.png)

![5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13485207.png)
